molecular formula C16H26O3 B10767704 tetranor-12(R)-HETE

tetranor-12(R)-HETE

Cat. No.: B10767704
M. Wt: 266.38 g/mol
InChI Key: KBOVKDIBOBQLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid is a metabolite of arachidonic acid, a polyunsaturated fatty acid. It is part of the eicosanoid family, which includes various signaling molecules involved in inflammation and other physiological processes. Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid is specifically known for its role in the regulation of vascular tone and platelet aggregation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce a hydroperoxy group at specific positions on the arachidonic acid molecule. The hydroperoxy intermediate is then reduced to form the hydroxy derivative.

Industrial Production Methods

Industrial production of tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be further oxidized to form ketones or aldehydes.

    Reduction: The hydroxy group can be reduced to form alkanes.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and amine reagents like ammonia.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the mechanisms of lipid oxidation and reduction reactions.

    Biology: Investigated for its role in cellular signaling pathways, particularly those involved in inflammation and immune responses.

    Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and cardiovascular disorders.

    Industry: Utilized in the development of biotechnological processes for the production of eicosanoid derivatives.

Mechanism of Action

Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid exerts its effects by interacting with specific receptors on the surface of target cells. These receptors are part of the G-protein-coupled receptor family, which activates intracellular signaling pathways upon ligand binding. The activation of these pathways leads to various physiological responses, including the regulation of vascular tone and platelet aggregation.

Comparison with Similar Compounds

Similar Compounds

    12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid: Another eicosanoid with similar biological activities.

    15(S)-hydroxy-5,8,11,13-eicosatetraenoic acid: Known for its anti-inflammatory properties.

    5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid: Involved in leukotriene biosynthesis.

Uniqueness

Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid is unique due to its specific regio- and stereochemistry, which confers distinct biological activities compared to other eicosanoids. Its role in regulating vascular tone and platelet aggregation makes it a valuable compound for studying cardiovascular physiology and developing therapeutic agents.

Properties

IUPAC Name

8-hydroxyhexadeca-4,6,10-trienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOVKDIBOBQLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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